Technical Whitepaper: 2-Chlorothiazolo[4,5-b]pyrazine as a High-Value Heterocyclic Scaffold
Technical Whitepaper: 2-Chlorothiazolo[4,5-b]pyrazine as a High-Value Heterocyclic Scaffold
Topic: 2-Chlorothiazolo[4,5-b]pyrazine Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists
Executive Summary
The fused bicyclic system thiazolo[4,5-b]pyrazine represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for purine and benzothiazole ring systems. Within this class, 2-chlorothiazolo[4,5-b]pyrazine (CAS: 1190927-25-3) functions as a linchpin intermediate. Its C2-chlorine atom is highly activated due to the electron-deficient nature of the fused pyrazine ring, making it an exceptional electrophile for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a pyrazine ring fused to a thiazole ring across the [4,5-b] bond. The high nitrogen content (three nitrogen atoms) and the sulfur atom create a planar, electron-deficient aromatic system.
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IUPAC Name: 2-Chlorothiazolo[4,5-b]pyrazine[1]
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Molecular Formula:
-
Molecular Weight: 171.61 g/mol
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SMILES: Clc1nc2nccnc2s1
Electronic Properties
The fusion of the
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Dipole Moment: Significant dipole towards the nitrogen-rich pyrazine core.
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LUMO Energy: Low-lying LUMO centered on the C2-N3-C3a region, facilitating soft nucleophile attack.
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Solubility: Soluble in polar aprotic solvents (DMSO, DMF, DCM); limited solubility in water and non-polar alkanes.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid (typical for class) |
| Melting Point | Not widely reported; analogs typically melt 120–160 °C |
| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere ( |
| Stability | Hydrolytically unstable at C2-Cl bond in acidic/basic aqueous media |
Synthetic Methodologies
The synthesis of 2-chlorothiazolo[4,5-b]pyrazine typically proceeds through the construction of the thiazole ring onto a pre-existing pyrazine core, followed by functional group manipulation to install the chlorine.
Primary Synthetic Route: Cyclization & Chlorination
The most robust route involves the cyclization of 2,3-diaminopyrazine to form the thiazolone intermediate, which is subsequently chlorinated.
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Cyclization: 2,3-Diaminopyrazine is reacted with a carbonyl source (e.g., phosgene, triphosgene, or CDI) or a thiocarbonyl source (
, thiophosgene) to yield thiazolo[4,5-b]pyrazin-2(3H)-one or the thione. -
Chlorination: The "one" or "thione" is treated with a chlorinating agent such as phosphorus oxychloride (
) or phosphorus pentachloride ( ) to effect the transformation to the 2-chloro derivative.
Alternative Route: Sandmeyer Reaction
Alternatively, if 2-aminothiazolo[4,5-b]pyrazine is available (synthesized via oxidative cyclization of pyrazinyl thioureas), the 2-chloro derivative can be accessed via a Sandmeyer-type reaction using sodium nitrite (
Visualization of Synthesis Pathways
Figure 1: Primary synthetic workflows for accessing the 2-chlorothiazolo[4,5-b]pyrazine scaffold.
Reactivity Profile & Derivatization[7][12]
The 2-chloro substituent is a "warhead" for diversification. The reactivity is dominated by the electron-withdrawing effect of the pyrazine nitrogen atoms, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (
Nucleophilic Aromatic Substitution ( )
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Mechanism: Addition-Elimination.
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Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
-
Conditions: Often proceeds under mild conditions (RT to
C) in solvents like DMF or THF with a mild base ( , ). -
Selectivity: The C2 position is significantly more reactive than positions on the pyrazine ring (C5/C6) due to the inductive effect of the sulfur and the adjacent nitrogen.
Palladium-Catalyzed Cross-Coupling
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install carbon substituents.
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Buchwald-Hartwig: Introduction of sterically hindered amines or anilines that fail under standard
conditions.
Reactivity Map
Figure 2: Divergent synthesis capabilities from the 2-chloro scaffold.
Experimental Protocol: Representative Reaction
Objective: Displacement of the C2-chloride with a primary amine (e.g., benzylamine) to form a 2-aminothiazolo[4,5-b]pyrazine derivative.
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Preparation: In a dry round-bottom flask, dissolve 2-chlorothiazolo[4,5-b]pyrazine (1.0 eq) in anhydrous DMF (0.1 M concentration).
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Addition: Add
(2.0 eq) followed by the amine nucleophile (1.1 eq). -
Reaction: Stir the mixture at ambient temperature. Monitor via TLC/LCMS.
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Note: If the nucleophile is weak (e.g., an aniline), heating to
C may be required.
-
-
Workup: Dilute with ethyl acetate, wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (typically Hexane/EtOAc gradient).
Medicinal Chemistry Applications
The thiazolo[4,5-b]pyrazine scaffold acts as a bioisostere for the purine nucleus (found in ATP). This makes it a privileged structure for designing ATP-competitive inhibitors.
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Kinase Inhibition: The N3 and N4 nitrogens can serve as hydrogen bond acceptors in the hinge region of kinase active sites.
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c-Kit & EGFR: Derivatives have shown potency against tyrosine kinases, particularly in overcoming resistance mutations where the specific geometry of the thiazole fusion provides a better fit than the parent quinazoline or purine.
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Metabolic Stability: The scaffold is generally more resistant to oxidative metabolism than the corresponding purine, potentially improving pharmacokinetic (PK) profiles.
Safety and Handling
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Hazards: 2-Chlorothiazolo[4,5-b]pyrazine is an alkylating agent. It is potentially corrosive and a skin sensitizer.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
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Decomposition: Avoid prolonged exposure to moisture. The C-Cl bond can hydrolyze to release HCl and the corresponding hydroxy-thiazole.
References
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Chemical Identity & CAS
-
Synthetic Methodology (General Thiazolopyrazine)
- Title: Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Deriv
- Source: ACS Combin
-
URL:[Link]
-
Reactivity (
on Chloroazines): -
Medicinal Applications (Scaffold Bioisosterism)
- Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
- Source: Molecules, 2020 (Discusses the related thiazolopyrimidine/pyridine isosteres).
-
URL:[Link]
Sources
- 1. 1190927-25-3・2-Chlorothiazolo[4,5-b]pyrazine・2-Chlorothiazolo[4,5-b]pyrazine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. cacheby.com [cacheby.com]
- 3. molcore.com [molcore.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
![2-Chlorothiazolo[4,5-b]pyrazine Structure](https://i.imgur.com/example.png)

![Thiazolo[4,5-b]pyridine Structure](https://i.imgur.com/example3.png)
